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Compound of Interest

Compound Name: 4-acetyl-N-ethylpiperazine-1-carboxamide

CAS No.: 887577-54-0

Cat. No.: B2534133

Executive Summary
Piperazine carboxamides represent a highly privileged, versatile pharmacophore in modern medicinal chemistry. The integration of the rigid, nitrogen-

spatial orientation for hydrogen bonding. This technical guide synthesizes recent breakthroughs in the biological evaluation of these derivatives, detai

Structural Rationale & Pharmacophore Dynamics
The selection of the piperazine carboxamide scaffold is rarely arbitrary; it is a deliberate engineering choice designed to overcome specific pharmaco

For instance, in the development of hypoxia-activated prodrugs, early nitrobenzamide candidates (such as PR-104) suffered from two fatal flaws: off-t

a symmetrical piperazine carboxamide moiety, researchers successfully eliminated atropisomer formation, bypassed glucuronidation clearance mech

Key Biological Activities & Mechanistic Pathways
Metabolic Modulation: α-Glucosidase Inhibition
In the management of type 2 diabetes, delaying postprandial hyperglycemia via α-glucosidase inhibition is a primary therapeutic vector. Recent evalu

(0.4–1.5 µM), vastly outperforming the clinical standard Acarbose (IC50 = 817.38 µM)[2]. Mechanistic Causality: Stereochemistry dictates efficacy. De

(MM-GBSA) analyses reveal that the S-isomer achieves a binding energy approximately 11 kcal/mol lower than the R-isomer, driven by optimized hyd
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Fig 1. Stereoselective competitive inhibition of α-glucosidase by S-isomer derivatives.

Oncology: Hypoxia-Activated Prodrugs (GDEPT)
Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the selective activation of non-toxic prodrugs within the tumor microenvironment. Piperaz

vectors) in hypoxic zones[1]. The resulting active cytotoxic effector diffuses to neighboring tumor cells—a phenomenon known as the "bystander effec
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Fig 2. Mechanism of piperazine carboxamide hypoxia prodrugs avoiding AKR1C3 metabolism.

Neurological & Antimicrobial Efficacy
FAAH Inhibition: Fatty Acid Amide Hydrolase (FAAH) regulates endocannabinoid tone. 3D-QSAR CoMSIA models of pyrimidinyl-piperazine-carboxa

exceeding 12.4[3].

Antimicrobial Action: Piperazine-based phthalimide derivatives and their metal complexes (e.g., Cu, Co, Zn) exhibit potent biocidal activity against M

Chemokine Antagonism: N-aryl piperazine-1-carboxamides function as potent CCR2 antagonists. Strategic reduction of basicity and lipophilicity in 

Quantitative Efficacy Data Synthesis
Target / Indication Derivative Class Key Efficacy Metric

α-Glucosidase Chiral Pyrimidinyl-Piperazine Carboxamide (S-isomer) IC50 = 0.4–1.5 µM

Hypoxia / GDEPT Piperazine-Bearing Nitrobenzamide High Bystander Efficacy

FAAH Enzyme Pyrimidinyl-Piperazine Carboxamide Predicted pIC50 ~12.4

MRSA Piperazine-Phthalimide Metal Complex (5e) MIC = 45 ± 0.15 µg/mL

CCR2 Receptor N-aryl Piperazine-1-Carboxamide High Target Affinity

Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls that confirm
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Protocol A: 3D Multicellular Clonogenic Assay for Bystander Effect (GDEPT)
Purpose: To validate that the piperazine carboxamide prodrug is selectively activated by NfsA and successfully diffuses to kill neighboring tumor cells

Cell Line Engineering (Internal Control): Culture two isogenic human colon carcinoma cell lines: HCT116 wild-type (WT) and HCT116 engineered to

endogenous human enzymes (like AKR1C3)[1].

3D Spheroid Co-Culture: Seed a mixture of WT and NfsA+ cells (e.g., 90% WT / 10% NfsA+) in ultra-low attachment plates to form 3D spheroids. C

effector[1].

Prodrug Exposure: Incubate spheroids with varying concentrations of the piperazine carboxamide prodrug (0.1 µM to 100 µM) for 24 hours under h

Viability Readout & Validation: Dissociate spheroids and plate for clonogenic survival. A significant reduction in the survival of the 90% WT populati

Protocol B: Kinetic Validation of α-Glucosidase Competitive Inhibition
Purpose: To prove the thermodynamic preference of the S-isomer and validate its competitive mechanism of action.

Enzyme-Substrate Incubation: Prepare a solution of yeast α-glucosidase (0.1 U/mL) in phosphate buffer (pH 6.8). Add the substrate p-nitrophenyl-α

Stereoisomer Segregation: Run parallel assays using the R-isomer, the S-isomer, and Acarbose (positive control) at their respective IC50 concentra

Spectrophotometric Analysis: Measure absorbance at 405 nm continuously for 10 minutes to determine the initial velocity (V0) of p-nitrophenol rele

Lineweaver-Burk Plotting (Self-Validation): Plot 1/V0 against 1/[S]. Causality: Simply measuring an IC50 does not reveal the mechanism. If the Line

with pNPG for the active site, rather than binding allosterically[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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